1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine
Description
Overview of Triazole Derivatives in Contemporary Chemical Research
Triazole derivatives occupy a central role in modern medicinal chemistry due to their exceptional bioisosteric properties, metabolic stability, and capacity for hydrogen bonding. The 1,2,3-triazole isomer, in particular, has garnered attention for its:
- Structural rigidity , which enhances binding affinity to biological targets such as enzymes and receptors
- Versatile synthetic accessibility via CuAAC reactions, enabling rapid library generation for high-throughput screening
- Broad therapeutic applications , including antimicrobial, anticancer, and antiviral agents
Recent studies emphasize triazoles' role in addressing drug resistance challenges, with fluorinated analogs like fluconazole demonstrating clinical efficacy against systemic fungal infections. The global triazole market, valued at $810.1 million in 2025, underscores their industrial relevance across agrochemicals and pharmaceuticals.
Position of this compound within the Triazole Family
This derivative distinguishes itself through strategic functional group placement:
The molecular formula C7H14N4O (MW 170.21 g/mol) balances polar amine and nonpolar isopropoxy groups, enabling solubility in both aqueous and organic media. This amphiphilic character makes it particularly valuable in prodrug design and targeted delivery systems.
Historical Development and Scientific Discovery
The compound's synthesis builds upon three decades of triazole chemistry advancements:
- 1999–2005 : Establishment of CuAAC as a gold-standard click reaction, enabling reliable 1,4-disubstituted triazole synthesis
- 2012–2019 : Development of regioselective methods for 1,5-disubstituted variants using silver and copper catalysts
- 2022–2024 : Optimization of green synthesis protocols to reduce heavy metal catalyst loads
First reported under CAS 1516321-07-5, this compound emerged from efforts to enhance triazoles' pharmacokinetic profiles through branched alkoxy side chains. Its discovery coincided with growing recognition that N1-substitution patterns critically influence bioactivity in triazole-based drug candidates.
Relevance to Heterocyclic Chemistry and Drug Design
This compound exemplifies three key trends in rational drug design:
A) Targeted Hydrogen Bond Networks
The 4-amine group participates in charge-assisted hydrogen bonds with protease active sites, as demonstrated in molecular docking studies of analogous triazole inhibitors.
B) Side Chain Engineering
The isopropoxyethyl moiety extends the compound's half-life by:
- Shielding the triazole core from oxidative metabolism
- Providing anchor points for polymer conjugation in sustained-release formulations
C) Scaffold Hybridization
Structural modularity enables fusion with other pharmacophores:
$$ \text{Triazole core} + \text{Isopropoxyethyl-amine} \rightarrow \text{Hybrid scaffold with dual H-bonding and lipophilic domains} $$
Such hybrids show promise in overcoming efflux pump-mediated resistance in Gram-negative bacteria. Current research explores its incorporation into:
- Kinase inhibitor prototypes targeting cancer stem cells
- Antiviral agents interfering with viral capsid assembly
Properties
Molecular Formula |
C7H14N4O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(2-propan-2-yloxyethyl)triazol-4-amine |
InChI |
InChI=1S/C7H14N4O/c1-6(2)12-4-3-11-5-7(8)9-10-11/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
CTDAKRNQOHWVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCN1C=C(N=N1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles, including derivatives like 1-(2-Isopropoxyethyl)-1H-1,2,3-triazol-4-amine, can be broadly categorized into:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach is the most common for 1,2,3-triazole formation, involving the cycloaddition of an organic azide and a terminal alkyne catalyzed by Cu(I). It provides regioselective access to 1,4-disubstituted 1,2,3-triazoles.
Cyclization of Hydrazone Derivatives: Recent advances include the use of α,α-dichlorotosyl hydrazones and N-tosylhydrazones undergoing elimination, amine addition, and cyclization to form the triazole ring. This method can be metal-catalyzed or metal-free using oxidants like iodine and peroxides.
Radical and Oxidative Cyclizations: Some protocols employ radical mechanisms and oxidation steps to generate triazole rings from hydrazone or diazo intermediates.
These methods have been extensively reviewed and provide a foundation for synthesizing substituted 1,2,3-triazoles with diverse functional groups.
Specific Preparation Route for this compound
Given the structural features of this compound, its preparation likely involves the following key steps:
Synthesis of the 2-Isopropoxyethyl Azide or Alkyne Precursor
- The 2-isopropoxyethyl moiety can be introduced by preparing either the corresponding azide or alkyne derivative bearing the isopropoxyethyl group. For example, starting from 2-isopropoxyethanol, conversion to 2-isopropoxyethyl bromide or tosylate followed by substitution with sodium azide yields 2-isopropoxyethyl azide.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is formed by reacting the 2-isopropoxyethyl azide with an alkyne bearing an amino group at the appropriate position or vice versa.
For the amino group at the 4-position of the triazole, the alkyne component can be propargylamine or a protected derivative that, after cycloaddition, yields the 4-amine-substituted triazole.
The CuAAC reaction is typically carried out in solvents such as water, t-butanol, or mixtures, at room temperature or slightly elevated temperatures, with copper sulfate and sodium ascorbate as the catalytic system.
Post-Cyclization Modifications
If protecting groups are used on the amino substituent, deprotection steps follow to yield the free amine.
Purification is performed by crystallization or chromatography.
Alternative Synthetic Approaches
Hydrazone Cyclization: Using hydrazone intermediates derived from appropriate aldehydes or ketones and hydrazine derivatives, followed by oxidative cyclization, can yield 1,2,3-triazoles with amino substituents. This method may be adapted for the isopropoxyethyl substituent by incorporating it into the hydrazone precursor.
Metal-Free Oxidative Cyclization: Utilizing iodine and tert-butyl benzoate peroxide (TBPB) as oxidants allows the synthesis of 1,4-diaryl-1,2,3-triazoles without metal catalysts, which could be adapted for alkyl-substituted triazoles.
Experimental Data and Reaction Conditions Summary
| Step | Reagents/Conditions | Notes | Yield/Purity |
|---|---|---|---|
| Preparation of 2-isopropoxyethyl azide | 2-Isopropoxyethanol → 2-isopropoxyethyl bromide/tosylate → NaN3 substitution | Standard azide synthesis | High yield (>80%) typical |
| CuAAC cyclization | 2-Isopropoxyethyl azide + propargylamine derivative, CuSO4 + sodium ascorbate, H2O/t-BuOH, RT to 60°C, 12-24 h | Regioselective 1,4-substitution, mild conditions | Moderate to high yield (70-90%) |
| Deprotection (if needed) | Acidic or basic hydrolysis | To free amino group | High purity product |
| Purification | Crystallization or chromatography | Use of isopropanol or other solvents | Purity >98% achievable |
Analytical Characterization
NMR Spectroscopy: Confirms substitution pattern and tautomerism of the triazole ring.
HPLC: Used to assess purity, typically >98%.
Mass Spectrometry: Confirms molecular weight.
X-ray Crystallography: For definitive structural confirmation if crystals are obtained.
Notes on Related Compounds and Purification
Chemical Reactions Analysis
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted triazole derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction conditions (e.g., temperature, pressure).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. It is also used in the development of new catalytic systems and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: In medicinal chemistry, it is explored as a potential drug candidate for various diseases. Its triazole moiety is known to enhance the pharmacokinetic properties of drugs, making it a valuable scaffold in drug design.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Isopropoxyethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit specific enzymes involved in disease pathways.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. Its triazole ring is known to form stable complexes with metal ions, which can influence its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,2,3-triazol-4-amine derivatives arises from variations in substituents, which significantly influence their physicochemical properties and biological activities. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of 1-(2-Isopropoxyethyl)-1H-1,2,3-triazol-4-amine with Analogues
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., trifluoromethyl in S1 and bromine in IVd ) enhance binding to hydrophobic pockets in biological targets, contributing to anticancer activity (IC50 ~3–5 μM).
- Aromatic substituents (e.g., benzyl or pyridinyl ) facilitate π-π stacking interactions, critical for receptor binding.
Synthetic Accessibility :
- Yields for triazole derivatives vary with substituent complexity. For example, III.22 achieved 82% yield via optimized coupling , while S1 required harsh conditions (60% yield) .
Physicochemical Properties :
- The isopropoxyethyl group in the target compound may improve solubility compared to purely aromatic derivatives (e.g., IVd ) due to its ether oxygen and branched alkyl chain.
- Heterocyclic moieties (e.g., oxolane in ) further enhance solubility and metabolic stability.
Molecular Docking Insights :
- Triazole derivatives like IVd exhibit strong binding to EGFR (PDB: 4HJO), with calculated binding energies correlating with experimental IC50 values . The amine group likely participates in hydrogen bonding with catalytic residues.
Biological Activity
1-(2-Isopropoxyethyl)-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure that includes a triazole ring and an isopropoxyethyl substituent, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.
- Chemical Formula : C₇H₁₄N₄O
- Molecular Weight : 170.21 g/mol
- Structure : The compound features a triazole ring which is known for its role in numerous biological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been investigated in several assays.
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | S. aureus | 8 | 15 |
| This compound | E. coli | 16 | 12 |
This data suggests that the compound exhibits moderate antibacterial activity, comparable to established antibiotics.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Studies have indicated that derivatives similar to this compound demonstrate efficacy against fungal pathogens such as Candida albicans.
Anti-inflammatory Properties
In addition to antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. In vitro assays using cell lines exposed to inflammatory stimuli showed that this compound reduced pro-inflammatory cytokine production.
The biological activity of triazoles often involves interference with essential enzymatic pathways in microbes. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The specific binding affinity of this compound to target enzymes such as lanosterol demethylase is an area of ongoing research.
Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various triazole derivatives including this compound against clinical isolates. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth compared to controls.
Anti-inflammatory Assay
In a controlled study examining the anti-inflammatory properties of triazole derivatives, it was found that treatment with this compound led to a reduction in inflammatory markers in human cell lines stimulated with lipopolysaccharides (LPS).
Q & A
Q. What are the established synthetic routes for 1-(2-Isopropoxyethyl)-1H-1,2,3-triazol-4-amine, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically employs click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) due to the triazole core. Key steps include:
- Alkyne precursor : 2-Isopropoxyethyl acetylene.
- Azide precursor : Substituted azide (e.g., propargyl azide).
- Catalyst : Cu(I) salts (e.g., CuSO₄ with sodium ascorbate) in polar solvents (water/tert-butanol mixtures).
Critical factors : Temperature (60–80°C), pH control (neutral to slightly basic), and stoichiometric ratios (1:1 alkyne:azide). Yields >70% are achievable with optimized protocols .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation requires:
- NMR spectroscopy : ¹H/¹³C NMR to assign protons (e.g., triazole ring H at δ 7.5–8.0 ppm) and carbons (amine group at ~150 ppm).
- X-ray crystallography : For absolute configuration determination. SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond angles and torsional strain in the isopropoxyethyl side chain .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 211.15).
Q. What are the reported biological activities of structurally analogous triazole-4-amine derivatives?
- Methodological Answer : Triazole-4-amine analogs exhibit diverse activities:
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under solvent-free or green chemistry conditions?
- Methodological Answer : Strategies :
- Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. 12 hours) and improves yield (85–90%) .
- Solvent-free CuAAC : Use ionic liquids (e.g., [BMIM][PF₆]) as reaction media to enhance regioselectivity.
- Catalyst recycling : Immobilized Cu nanoparticles on silica gel for reusable catalysis.
Validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and quantify yield via HPLC (C18 column, UV detection at 254 nm) .
Q. How should contradictory data on the compound’s biological activity (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Root causes : Differences in assay conditions (e.g., cell lines, incubation time) or impurity profiles. Resolution steps :
- Standardized assays : Use established cell lines (e.g., HEK293 for cytotoxicity) and control for pH/temperature.
- Compound purity : Verify via HPLC (>95% purity) and elemental analysis.
- Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA).
Example: Discrepancies in antifungal activity of similar triazoles were resolved by standardizing inoculum size in MIC assays .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodological Answer : Approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets.
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
- QSAR modeling : Train models on datasets of triazole derivatives to predict logP and IC₅₀ values.
Validation : Compare computational results with experimental SPR (surface plasmon resonance) data for binding kinetics .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Methodological Answer : Challenges : Flexible isopropoxyethyl chain causes disorder. Solutions :
- Cryocrystallography : Flash-cool crystals to 100 K to reduce thermal motion.
- Co-crystallization : Use host molecules (e.g., cyclodextrins) to stabilize conformation.
- Software refinement : SHELXL’s TWIN/BASF commands to model disordered regions .
Case study : A related triazole-4-amine derivative required 20% PEG 4000 as precipitant for diffraction-quality crystals .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of triazole-4-amine derivatives?
- Methodological Answer : Factors : Variability in solvent polarity, pH, and particle size. Protocol :
Solvent screening : Test solubility in DMSO, PBS, and ethanol using nephelometry.
pH adjustment : Measure solubility at physiological pH (7.4) vs. acidic conditions (e.g., simulated gastric fluid).
Nanoparticle formulation : Reduce particle size via ball milling to enhance aqueous solubility.
Example : A triazole analog showed 2.5× higher solubility in PBS after micronization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
